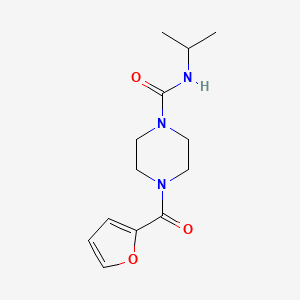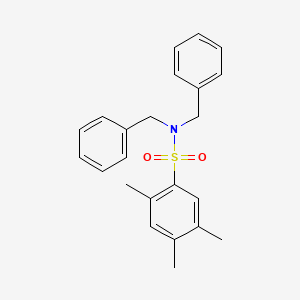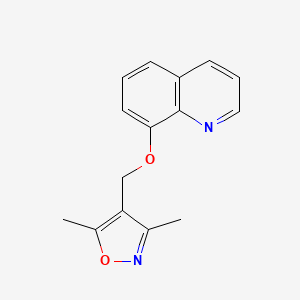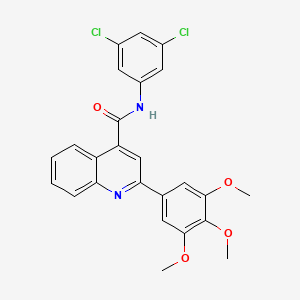
4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide, also known as FCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated. In
Wirkmechanismus
The mechanism of action of 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide is not fully understood. However, studies have shown that 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide can activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide can exhibit various biochemical and physiological effects. 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide has been found to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Furthermore, 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide has several advantages for lab experiments. It can be easily synthesized using various methods, and its purity can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide can also be easily modified to obtain derivatives with potential biological activities. However, 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Additionally, 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide can exhibit cytotoxic effects at high concentrations, which can affect the viability of cells in vitro.
Zukünftige Richtungen
There are several future directions for research on 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide. One direction is to investigate the potential use of 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide as a drug delivery system for the treatment of neurological disorders. Another direction is to explore the potential of 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide and its derivatives as anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide and its effects on glucose and lipid metabolism. Furthermore, the development of new synthetic methods for 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide and its derivatives can lead to the discovery of novel compounds with potential biological activities.
Synthesemethoden
4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide can be synthesized using various methods. One of the most common methods is the reaction of furan-2-carboxylic acid with propan-2-ylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with acetic anhydride to obtain 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide. Other methods include the reaction of furan-2-carboxylic acid with 1-(propan-2-yl)piperazine-1-carboxamide in the presence of triethylamine and N,N'-disuccinimidyl carbonate (DSC) or the reaction of furan-2-carboxylic acid with 1-(propan-2-yl)piperazine-1-carboxylic acid in the presence of DCC and NHS.
Wissenschaftliche Forschungsanwendungen
4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide has been used as a building block for the synthesis of various compounds with potential biological activities.
Eigenschaften
IUPAC Name |
4-(furan-2-carbonyl)-N-propan-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-10(2)14-13(18)16-7-5-15(6-8-16)12(17)11-4-3-9-19-11/h3-4,9-10H,5-8H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASWPNQZESANJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid](/img/structure/B7467265.png)
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-methoxyphenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7467272.png)
![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-(4-fluorophenyl)quinoline-4-carboxylate](/img/structure/B7467275.png)

![Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate](/img/structure/B7467292.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7467299.png)

![[2-(2-methoxy-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467323.png)

![ethyl 2-[[(Z)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467335.png)
![[2-(3-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467339.png)
![2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7467346.png)